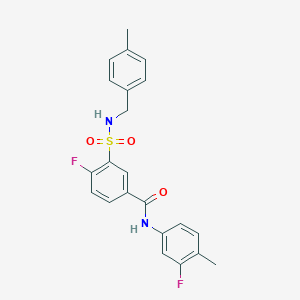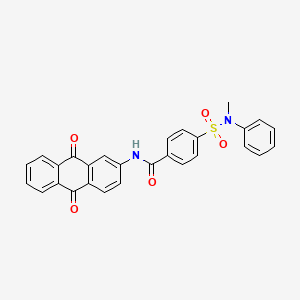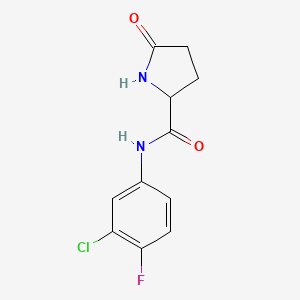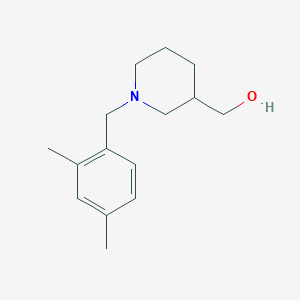![molecular formula C21H23N3O5S B2911108 4-(dimethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851406-21-8](/img/structure/B2911108.png)
4-(dimethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the field of medicine and is currently being studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It also inhibits the activity of various kinases such as Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. It also has anti-inflammatory effects and has been shown to reduce inflammation in various animal models. In addition, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(dimethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide in lab experiments is its potential as an anti-cancer agent. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 4-(dimethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide. One direction is to further study its potential as an anti-cancer agent and develop more effective and less toxic derivatives. Another direction is to study its potential as a treatment for neurodegenerative diseases and develop more potent and selective compounds. Additionally, more studies are needed to understand its mechanism of action and its effects on normal cells.
Synthesemethoden
The synthesis of 4-(dimethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves the reaction of 4-amino-N-(2-chloroethyl)-N-methylbenzamide with 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of dimethyl sulfamide. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
This compound has various scientific research applications, including its potential use as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-24(2)30(27,28)18-8-5-14(6-9-18)20(25)22-11-10-16-12-15-4-7-17(29-3)13-19(15)23-21(16)26/h4-9,12-13H,10-11H2,1-3H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCCQUQQKRWKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d]thiazol-5-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2911026.png)
![ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate](/img/structure/B2911028.png)
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2911029.png)
![8-Methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911030.png)

![2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide](/img/structure/B2911033.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one](/img/structure/B2911034.png)

![5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid](/img/structure/B2911037.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide](/img/structure/B2911039.png)


![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2911045.png)
![6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2911047.png)
